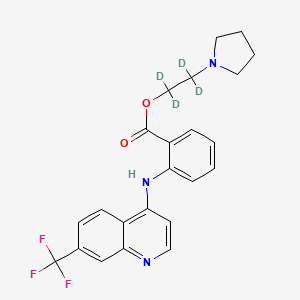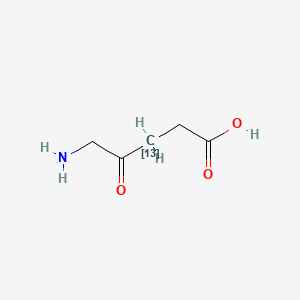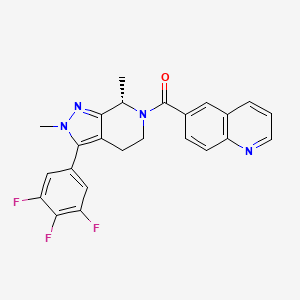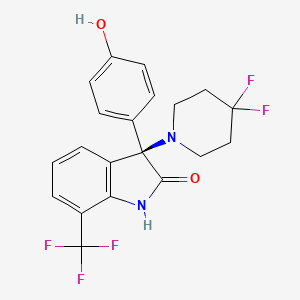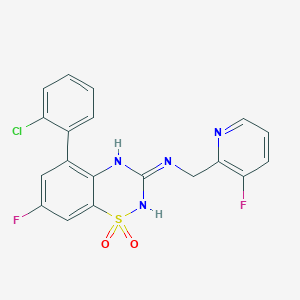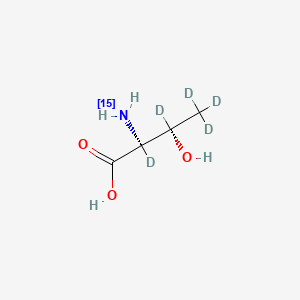
L-Threonine-15N,d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine-15N,d5 is a labeled form of the amino acid L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15 and five hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Threonine-15N,d5 can be synthesized through microbial fermentation, where microorganisms are cultured in a medium containing nitrogen-15 and deuterium-labeled substrates. The microorganisms incorporate these isotopes into the L-Threonine during their metabolic processes .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are optimized to produce high yields of L-Threonine with the desired isotopic labels. The fermentation broth is then processed to isolate and purify the labeled L-Threonine .
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine-15N,d5 undergoes various chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form 2-amino-3-ketobutyric acid.
Reduction: Reduction reactions can convert L-Threonine to its corresponding alcohol.
Substitution: L-Threonine can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions
Major Products Formed
Oxidation: 2-amino-3-ketobutyric acid.
Reduction: Corresponding alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Applications De Recherche Scientifique
L-Threonine-15N,d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of L-Threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mécanisme D'action
L-Threonine-15N,d5 exerts its effects through its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the compound’s metabolic pathways and interactions within biological systems. The nitrogen-15 and deuterium labels provide unique signals in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics .
Comparaison Avec Des Composés Similaires
L-Threonine-15N,d5 is unique due to its dual isotopic labeling with nitrogen-15 and deuterium. Similar compounds include:
L-Threonine-15N: Labeled only with nitrogen-15.
L-Threonine-d5: Labeled only with deuterium.
L-Threonine-13C4,15N,2,3,4,4,4-d5: Labeled with carbon-13, nitrogen-15, and deuterium
These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed information in studies involving NMR spectroscopy and metabolic tracing .
Propriétés
Formule moléculaire |
C4H9NO3 |
|---|---|
Poids moléculaire |
125.14 g/mol |
Nom IUPAC |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D,5+1 |
Clé InChI |
AYFVYJQAPQTCCC-QOCGKAENSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)[15NH2] |
SMILES canonique |
CC(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


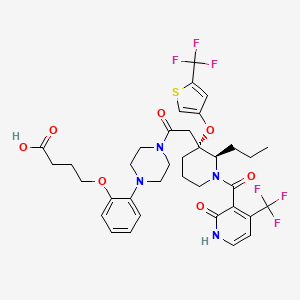
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
